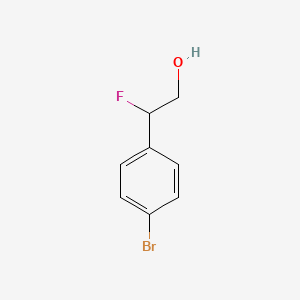

2-(4-Bromophenyl)-2-fluoroethanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8BrFO |

|---|---|

Molecular Weight |

219.05 g/mol |

IUPAC Name |

2-(4-bromophenyl)-2-fluoroethanol |

InChI |

InChI=1S/C8H8BrFO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5H2 |

InChI Key |

YVPZITZWCPNHDP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(CO)F)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Bromophenyl 2 Fluoroethanol and Analogues

Established Synthetic Routes to Fluoroalcohols

The formation of β-fluoroalcohols is a key step in the synthesis of the target compound. Various strategies have been developed to achieve this transformation, primarily centered around nucleophilic fluorination.

Nucleophilic Fluorination Strategies

Nucleophilic fluorination involves the use of a fluoride (B91410) ion (F-) source to form a carbon-fluorine bond. alfa-chemistry.com This approach is often cost-effective and suitable for large-scale production. alfa-chemistry.com

Enantioselective Ring Opening of Epoxides by Fluoride Anion

A prominent method for synthesizing chiral β-fluoroalcohols is the enantioselective ring opening of epoxides using a fluoride anion. acs.orgnih.gov This reaction is often facilitated by a cooperative dual-catalyst system. acs.orgnih.gov For instance, a chiral amine and a chiral Lewis acid can work in concert to desymmetrize cyclic epoxides, yielding products with high enantiomeric excess (up to 95% ee). acs.orgnih.gov This method can also be applied to the kinetic resolution of racemic terminal epoxides. acs.orgnih.gov

The reaction typically proceeds with regioselective opening at the terminal position of the epoxide. ucla.edu A key challenge in nucleophilic fluorination is the identification of a suitable fluoride source that allows for mild reaction conditions and efficient catalysis, as "naked" fluoride anions can be highly basic. ucla.edu

Catalytic Strategies Utilizing Latent Hydrogen Fluoride Sources

To overcome the challenges associated with traditional fluoride sources, catalytic strategies employing latent hydrogen fluoride (HF) sources have been developed. princeton.eduucla.edu Benzoyl fluoride, in combination with an alcohol, can generate HF in situ, enabling catalyst-controlled carbon-fluorine bond formation. princeton.edu This approach has been successfully applied to the asymmetric catalytic ring opening of epoxides to furnish β-fluoroalcohols. princeton.edu

A dual-catalyst system, often comprising a chiral Lewis acid and an amine, has proven effective for both the desymmetrization of meso epoxides and the kinetic resolution of terminal epoxides under mild conditions. princeton.edu Mechanistic studies have revealed that the active nucleophilic species is a chiral transition-metal fluoride formed from the Lewis acid catalyst and the latent HF source. princeton.edu

Table 1: Catalytic Systems for Enantioselective Epoxide Ring Opening

| Catalyst System | Fluoride Source | Application | Key Features |

| Chiral Amine / Chiral Lewis Acid | Benzoyl Fluoride | Desymmetrization of cyclic epoxides; Kinetic resolution of terminal epoxides | High enantioselectivity (up to 95% ee); Mild reaction conditions. acs.orgnih.gov |

| Chiral Lewis Acid / Amine | Benzoyl Fluoride / Alcohol | Asymmetric ring opening of meso and terminal epoxides | In situ generation of HF; Cooperative catalysis. princeton.edu |

| (salen)Co / Amine | Fluoride Anion | Enantioselective ring opening of epoxides | Bimetallic ring-opening step; Applicable to PET tracer synthesis. researchgate.net |

Introduction of the 4-Bromophenyl Moiety

The synthesis of the target compound also requires the introduction of the 4-bromophenyl group. This can be achieved through several established synthetic methodologies.

Cross-Coupling Reactions of Halogenated Precursors

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used to synthesize aryl compounds. nih.gov The Suzuki-Miyaura coupling, for instance, can be used to couple an aryl boronic acid with an aryl halide. nih.govnih.gov In the context of synthesizing precursors for 2-(4-bromophenyl)-2-fluoroethanol, a palladium catalyst can facilitate the reaction between a suitable halogenated precursor and a boronic acid derivative to introduce the 4-bromophenyl group. nih.govresearchgate.net

The choice of ligand for the palladium catalyst is crucial and can influence the reaction's efficiency and selectivity. nih.gov For example, bulky trialkylphosphines like P(t-Bu)3 have been shown to be effective for a broad range of coupling reactions, including those involving aryl bromides. nih.gov

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Aryl Bromide Synthesis

| Reaction Type | Catalyst System | Substrates | Key Features |

| Suzuki-Miyaura Coupling | Pd(PPh3)4 / K3PO4 | Aryl bromides and aryl boronic acids | Forms unsymmetrical biaryl compounds. nih.gov |

| Negishi Coupling | Pd(0) catalyst | Organozinc compounds and organohalides | Tolerates a wide range of functional groups. nobelprize.org |

| Stille Coupling | Pd/P(t-Bu)3 | Aryl bromides and organotin reagents | Can be performed at room temperature for unactivated substrates. nih.gov |

| Sonogashira Coupling | Pd(0) catalyst | Aryl bromides and terminal alkynes | Used for alkynyl-debromination. researchgate.net |

Electrophilic Bromination of Aromatic Substrates

Electrophilic aromatic bromination is a fundamental method for preparing aryl bromides. nih.govresearchgate.net This reaction involves the substitution of a hydrogen atom on an aromatic ring with a bromine atom. libretexts.org The regioselectivity of the bromination is influenced by the directing effects of the substituents already present on the aromatic ring. nih.govstudysmarter.co.uk

For substrates containing an alcohol or a related functional group, various brominating agents can be employed. N-bromosuccinimide (NBS) is a common reagent for regioselective electrophilic aromatic brominations. nih.gov Another approach involves the use of a PIDA–AlBr3 system, which generates a "Br+" equivalent and has been shown to be effective for the bromination of phenols and their derivatives under mild conditions. nih.govrsc.orgresearchgate.net Theoretical calculations can be used to predict the positional selectivity of the bromination. nih.govresearchgate.net

Table 3: Reagents for Electrophilic Bromination of Aromatic Substrates

| Reagent | Substrate Type | Conditions | Key Features |

| N-Bromosuccinimide (NBS) | Aromatic compounds | Acetonitrile, room temperature or below | Good for regioselective bromination. nih.gov |

| PIDA–AlBr3 System | Phenols and phenol-ethers | MeCN, 23 °C | Mild and efficient; Inexpensive reagents. nih.govrsc.orgresearchgate.net |

| Tetraalkylammonium tribromides | Phenols | - | Highly para-selective. nih.govresearchgate.net |

| Bromine (Br2) with Lewis Acid (e.g., FeBr3) | Benzene (B151609) and derivatives | Catalytic | Classic method for aromatic bromination. libretexts.org |

Asymmetric Transfer Hydrogenation of α-Fluoroarylketones

Asymmetric transfer hydrogenation (ATH) represents a powerful and practical method for the synthesis of chiral alcohols. This technique typically involves the use of a chiral catalyst, a hydrogen donor, and a metal precursor. Ruthenium and rhodium complexes are commonly employed for this purpose. researchgate.netresearchgate.net

A one-pot synthesis of fluorinated chiral alcohols has been developed from α-bromoarylketones and fluoroalcohols. researchgate.net In this process, the fluorinated ketone intermediate is formed in situ and subsequently reduced using a chiral Ru catalyst with a formic acid and triethylamine (B128534) mixture as the hydrogen source. researchgate.net The addition of K₃PO₄ acts as both a base in the nucleophilic substitution step and an enhancer of reactivity and enantioselectivity in the reduction step. researchgate.net This method has been shown to produce a variety of fluorinated chiral alcohols in good yields (60–93%) and high enantiomeric excess (ee) values (85–98%). researchgate.net

| Catalyst | Hydrogen Donor | Additive | Yield (%) | ee (%) |

| Chiral Ru complex | HCOOH/NEt₃ | K₃PO₄ | 60-93 | 85-98 |

| Table 1: Asymmetric Transfer Hydrogenation of α-Fluoroarylketones |

Biocatalytic Reductions of Fluorinated Ketones

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for the reduction of fluorinated ketones. nih.gov Enzymes, such as alcohol dehydrogenases and reductases, can catalyze the asymmetric reduction of a wide range of ketones to their corresponding chiral alcohols with high enantioselectivity. nih.gov

The use of immobilized resting-cells of microorganisms like Geotrichum candidum has been demonstrated for the asymmetric reduction of ketones. rsc.org This method, when carried out in a semi-continuous flow process using supercritical carbon dioxide, can achieve excellent enantioselectivity (ee >99%). rsc.org Furthermore, plant-derived carbonyl reductases and dehydrogenases have shown promise for reducing sterically demanding substrates. nih.gov The efficiency of these biocatalytic systems often relies on effective cofactor recycling, for which various strategies have been developed, including the use of hydrogenases or coupling with NADH oxidases. nih.gov

Stereoselective and Enantioselective Synthesis of this compound

Achieving high levels of stereocontrol is paramount in the synthesis of biologically active molecules. The following sections detail methodologies focused on the stereoselective and enantioselective synthesis of the target compound and its analogues.

Chiral Catalyst Design for Asymmetric C-F Bond Formation

The design and development of chiral catalysts are central to asymmetric synthesis. nih.gov Chiral ligands, which are the cornerstone of enantioselective catalysis, play a crucial role in creating the chiral environment necessary for stereoselective transformations. youtube.com These ligands, often possessing C2-symmetry, can form complexes with transition metals to create highly effective catalysts for a variety of reactions, including C-C bond formation. nih.govwikipedia.org

In the context of synthesizing fluorinated chiral alcohols, chiral transient directing groups have been employed in palladium-catalyzed atroposelective C–H vinylation of biaryl aldehydes. acs.org This strategy allows for the synthesis of axially chiral biaryls with excellent enantioselectivity. acs.org Furthermore, combinations of chiral and achiral monodentate ligands have been shown to improve enantioselectivity in some asymmetric C-C bond formation reactions. core.ac.uk

Diastereoselective Control in Fluoro-Bromo Substituted Systems

Controlling diastereoselectivity is a significant challenge in molecules with multiple stereocenters. In systems containing both fluorine and bromine substituents, the steric and electronic properties of these halogens can influence the stereochemical outcome of a reaction.

A diastereoconvergent formal nucleophilic substitution of bromocyclopropanes has been reported, where the diastereoselectivity of the nucleophilic addition is controlled by several factors. nih.gov These include thermodynamically driven epimerization, steric hindrance from bulky substituents, and the directing effect of functional groups like carboxamides or carboxylates. nih.gov In the context of fluorinated systems, a novel synthetic approach to MLN-4760 analogues demonstrated improved control over diastereoselectivity through the use of the Fukuyama-Mitsunobu reaction and late-stage benzylation. acs.org

One-Pot Strategies for Fluorinated Chiral Alcohols

One-pot reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Several one-pot strategies have been developed for the synthesis of fluorinated chiral alcohols.

A tandem catalysis approach combining CF₃SO₃H and a fluorinated chiral diamine Ru(II) complex enables the one-pot synthesis of chiral alcohols from alkynes in aqueous CF₃CH₂OH. rsc.orgnih.gov This method demonstrates a positive fluorine effect on both reactivity and enantioselectivity, yielding a range of chiral alcohols with high functional group tolerance. rsc.orgnih.gov Another notable one-pot process involves the sequential substitution of α-bromoarylketones with fluoroalcohols followed by an asymmetric transfer hydrogenation, as previously discussed. researchgate.net This method streamlines the synthesis of fluorinated chiral alcohols from readily available starting materials. researchgate.net

| Starting Material | Catalysts | Key Features |

| Alkynes | CF₃SO₃H, Chiral Ru(II) complex | Tandem catalysis, positive fluorine effect |

| α-Bromoarylketones | Chiral Ru complex | Sequential substitution and ATH |

| Table 2: One-Pot Strategies for Fluorinated Chiral Alcohols |

Advances in Green Chemistry Approaches for Organofluorine Synthesis

The synthesis of organofluorine compounds, such as this compound, is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous substances and the use of more environmentally benign methodologies. rsc.orgmdpi.com This shift is driven by the recognition that traditional fluorination methods often involve harsh reagents and conditions. numberanalytics.com Consequently, significant research has been directed towards developing sustainable alternatives, with biocatalysis and other catalytic approaches emerging as promising frontiers. numberanalytics.comresearchgate.net

A cornerstone of green chemistry is the use of biocatalysts, such as enzymes, to perform chemical transformations with high selectivity and efficiency under mild conditions. researchgate.netnumberanalytics.com In the context of organofluorine synthesis, this has led to the exploration and development of various enzymes capable of catalyzing fluorination reactions. nih.gov These biocatalytic methods offer a sustainable pathway to complex fluorinated molecules, which are crucial in pharmaceuticals and agrochemicals. numberanalytics.comnumberanalytics.com

Biocatalytic Fluorination

The use of enzymes to create carbon-fluorine (C-F) bonds represents a significant advancement in green fluorination. numberanalytics.comnih.gov Fluorinases are a key class of enzymes that catalyze the formation of C-F bonds from a fluoride ion source, operating under ambient conditions. numberanalytics.comacsgcipr.org This enzymatic approach is notable for its high regioselectivity and stereoselectivity, which are often challenging to achieve with conventional chemical methods. numberanalytics.com

The integration of biocatalytic fluorination with other catalytic processes is also a rapidly developing area. numberanalytics.com This synergy allows for the construction of complex molecular architectures in a more streamlined and environmentally friendly manner. For instance, combining biocatalytic fluorination with metal-catalyzed cross-coupling reactions can provide efficient routes to valuable fluorinated intermediates. numberanalytics.com

Directed evolution is another powerful tool being applied to enhance the capabilities of biocatalysts for fluorination. numberanalytics.com By inducing mutations and selecting for improved traits, scientists can tailor enzymes to have greater activity, stability, and substrate specificity for non-natural substrates, thereby expanding the scope of biocatalytic fluorination. numberanalytics.com

Catalytic and Electrochemical Strategies

Beyond biocatalysis, other green chemistry strategies are being employed to improve the synthesis of organofluorine compounds. Catalytic fluorination, which utilizes a catalyst to facilitate the reaction, helps to improve efficiency and reduce waste. numberanalytics.com Similarly, electrochemical fluorination offers a reagent-free method for introducing fluorine into organic molecules by using an electric current to drive the reaction. numberanalytics.com These methods can often be performed under milder conditions than traditional approaches and hold the potential for scalability. numberanalytics.com

The development of novel and less hazardous fluorinating agents is another key aspect of greening organofluorine chemistry. numberanalytics.comnumberanalytics.com Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor are examples of electrophilic fluorine sources that are more manageable than elemental fluorine. numberanalytics.com

The table below summarizes various green chemistry approaches for the synthesis of fluorinated organic compounds.

| Approach | Key Features | Examples of Reagents/Catalysts | Advantages |

| Biocatalysis | Use of enzymes to catalyze fluorination. numberanalytics.com | Fluorinases, Halohydrin dehalogenases | High selectivity, mild reaction conditions, environmentally friendly. researchgate.netnumberanalytics.com |

| Catalytic Fluorination | Employs a catalyst to facilitate the reaction. numberanalytics.com | Palladium catalysts, Iron catalysts | Improved efficiency, reduced waste, potential for catalyst recycling. numberanalytics.comcas.cn |

| Electrochemical Fluorination | Uses electricity to drive the fluorination process. numberanalytics.com | Et3N·3HF, KF | Reagent-free, high efficiency, potential for scalability. numberanalytics.com |

The ongoing development of these green methodologies is crucial for the sustainable future of organofluorine chemistry, ensuring that the benefits of fluorinated compounds can be realized with minimal environmental impact. numberanalytics.comrsc.org

Advanced Spectroscopic Characterization and Conformational Analysis of 2 4 Bromophenyl 2 Fluoroethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural and conformational analysis of 2-(4-bromophenyl)-2-fluoroethanol.

Comprehensive ¹H and ¹³C NMR Spectral Analysis for Structural Elucidation

The ¹H and ¹³C NMR spectra of this compound provide a wealth of information for confirming its molecular structure. In deuterated chloroform (B151607) (CDCl₃), the ¹H NMR spectrum exhibits characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons on the bromophenyl group typically appear as a multiplet in the downfield region. The benzylic proton (CHOH) and the methylene (B1212753) protons (CH₂F) also show distinct signals, often as multiplets due to spin-spin coupling.

The ¹³C NMR spectrum provides direct insight into the carbon skeleton. bhu.ac.in Each non-equivalent carbon atom in the molecule gives a separate resonance. bhu.ac.in The carbon atoms of the bromophenyl ring resonate in the aromatic region (typically 110-150 ppm). The carbon attached to the bromine atom (C-Br) and the carbon bearing the hydroxyl and fluoroethyl groups (C-CHOH) have characteristic chemical shifts. The two carbons of the fluoroethyl group also show distinct signals. The electronegative fluorine and oxygen atoms cause a downfield shift in the resonance of the adjacent carbon atoms. libretexts.org

A representative, though general, depiction of expected chemical shift ranges is provided in the table below. Specific values can vary based on the solvent and experimental conditions.

| Atom | Typical Chemical Shift (δ) Range (ppm) |

| Aromatic CH | 7.0 - 7.6 |

| CHOH | 4.8 - 5.2 |

| CH₂F | 4.4 - 4.8 |

| Aromatic C-Br | 120 - 125 |

| Aromatic C-C | 125 - 145 |

| C-OH | 68 - 75 |

| C-F | 80 - 87 |

Investigation of Prochiral Methylene Protons via NOE Measurements

The two protons of the methylene group (CH₂F) in this compound are prochiral, meaning they are chemically non-equivalent due to the adjacent chiral center (the carbon atom bonded to the hydroxyl group and the bromophenyl ring). This non-equivalence can be confirmed and the specific spatial relationship between these protons and other nearby protons can be determined using Nuclear Overhauser Effect (NOE) measurements. rsc.org

NOE is a phenomenon where the nuclear spin polarization of one nucleus is transferred to a nearby nucleus through space. By irradiating a specific proton and observing which other protons show an enhanced signal, the through-space proximity of these nuclei can be established. In the case of this compound, NOE measurements help to definitively assign the signals of the prochiral methylene protons. rsc.org

Analysis of Spin-Spin Coupling Constants for Conformational Insights

Spin-spin coupling constants (J-couplings) provide valuable information about the dihedral angles between adjacent protons and thus the conformation of the molecule. researchgate.netscm.com The magnitude of the vicinal coupling constant (³J) between the benzylic proton (CHOH) and the methylene protons (CH₂F) is dependent on the dihedral angle between them, as described by the Karplus equation.

By analyzing the observed coupling constants, the populations of different rotational isomers (rotamers) can be estimated. For this compound, rotation around the C-C bond of the ethanol (B145695) fragment leads to different staggered conformations. The relative energies and populations of these conformers are influenced by steric and electronic effects, including the gauche effect which can favor a gauche arrangement of electronegative substituents. rsc.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. fiveable.menih.gov These complementary methods probe the vibrational modes of molecules, providing a unique "fingerprint" for a given compound. nih.gov

For this compound, the IR and Raman spectra will display characteristic bands corresponding to the various functional groups:

O-H Stretch: A broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group's stretching vibration.

C-H Stretch: Aromatic and aliphatic C-H stretching vibrations are observed in the 2850-3100 cm⁻¹ region.

Aromatic C=C Stretch: Bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the phenyl ring.

C-O Stretch: The stretching vibration of the carbon-oxygen single bond of the alcohol typically appears in the 1000-1260 cm⁻¹ range.

C-F Stretch: The carbon-fluorine stretching vibration gives rise to a strong absorption in the IR spectrum, usually in the 1000-1400 cm⁻¹ region.

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear at lower frequencies, typically in the 500-600 cm⁻¹ range.

While IR spectroscopy is particularly sensitive to polar bonds like O-H and C-O, Raman spectroscopy is often more sensitive to non-polar, symmetric vibrations such as the C=C bonds in the aromatic ring. fiveable.mekurouskilab.com The combination of both techniques provides a more complete vibrational profile of the molecule.

Conformational Isomerism and Solvent Effects on this compound

The flexibility of the ethanol side chain in this compound allows for the existence of different conformational isomers, or conformers. The relative stability of these conformers can be influenced by the surrounding solvent.

Experimental Determination of Conformer Populations

The populations of the different conformers of this compound in various solvents have been experimentally determined through the analysis of NMR data. rsc.org Specifically, the vicinal proton-proton coupling constants within the C·CH(OH)·CH₂F fragment are measured in solvents of varying polarities. rsc.org

Studies have shown that the gt rotamer, where the fluorine atom is gauche to the hydroxyl group and trans (anti) to the phenyl group, is the most favored conformation in all solvents studied. rsc.org However, the relative energies of the different rotamers are significantly dependent on the solvent. For instance, the energy difference between the gg (fluorine gauche to both hydroxyl and phenyl) and gt rotamers, denoted as ΔE(gg–gt), varies from 1.6 kcal mol⁻¹ in carbon tetrachloride (CCl₄) to 0.5 kcal mol⁻¹ in dimethyl sulfoxide (B87167) (DMSO). rsc.org Similarly, the energy difference between the tg (fluorine trans to hydroxyl and gauche to phenyl) and gt rotamers, ΔE(tg–gt), changes from 1.0 to 0.5 kcal mol⁻¹ in the same solvents. rsc.org This demonstrates a clear solvent effect on the conformational equilibrium of the molecule.

| Compound | Solvent | Conformer Energy Difference | Value (kcal mol⁻¹) |

| This compound | CCl₄ | ΔE(gg–gt) | 1.6 |

| This compound | DMSO | ΔE(gg–gt) | 0.5 |

| This compound | CCl₄ | ΔE(tg–gt) | 1.0 |

| This compound | DMSO | ΔE(tg–gt) | 0.5 |

Correlating Conformer Energies with Solvent Polarity

The conformational equilibrium of molecules exhibiting the gauche effect can be significantly influenced by the surrounding solvent environment. chemeurope.com This is particularly true for this compound (BPFE), where the relative energies of its conformers are highly dependent on solvent polarity. rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopic studies on BPFE in various solvents have provided detailed insights into its conformational preferences. rsc.orgrsc.org In BPFE, three primary rotamers are considered: gt, gg, and tg. These labels denote the dihedral angles of the F-C-C-O and Ph-C-C-O fragments, respectively, where 'g' stands for gauche and 't' for trans. The gt rotamer, where the fluorine atom is gauche to the hydroxyl group and trans to the phenyl group, is the most stable conformer in all solvents studied. rsc.orgrsc.org

However, the energy differences between the gt rotamer and the less stable gg and tg rotamers decrease as the polarity of the solvent increases. rsc.orgrsc.org Polar solvents are characterized by high dielectric constants and large dipole moments, enabling them to stabilize charged or polar species. masterorganicchemistry.com In the case of BPFE, the more polar gg and tg conformers are better stabilized by polar solvents compared to the less polar gt conformer.

This trend is clearly illustrated by the change in relative energies (ΔE) in different solvents. For example, the energy difference between the gg and gt conformers, ΔE(gg-gt), is approximately 1.6 kcal/mol in the nonpolar solvent carbon tetrachloride (CCl₄) but decreases to 0.5 kcal/mol in the highly polar solvent dimethyl sulfoxide (DMSO). rsc.orgrsc.org A similar trend is observed for the ΔE(tg-gt), which changes from 1.0 kcal/mol in CCl₄ to 0.5 kcal/mol in DMSO. rsc.orgrsc.org

The following table summarizes the relative energies of the gg and tg conformers with respect to the most stable gt conformer in solvents of varying polarity.

| Solvent | Dielectric Constant (ε) | ΔE(gg-gt) (kcal/mol) | ΔE(tg-gt) (kcal/mol) |

| Carbon Tetrachloride (CCl₄) | 2.2 | 1.6 | 1.0 |

| Dimethyl Sulfoxide (DMSO) | 47 | 0.5 | 0.5 |

Data sourced from studies on this compound. rsc.orgrsc.org

This strong correlation between conformer energies and solvent polarity underscores the importance of the solvent environment in modulating the conformational landscape of flexible molecules like this compound. The ability of polar solvents to stabilize the more polar gauche conformers significantly reduces the energy gap between the different rotational isomers.

Reactivity and Mechanistic Investigations of 2 4 Bromophenyl 2 Fluoroethanol

Transformations of the Alcohol Functionality

The hydroxyl group in 2-(4-bromophenyl)-2-fluoroethanol is a primary site for chemical modification, enabling its conversion into other important functional groups such as ketones, esters, and ethers.

Oxidation to Corresponding Ketones

The oxidation of the secondary alcohol in this compound yields the corresponding α-fluoro ketone, 2-(4-bromophenyl)-2-fluoroacetophenone. The presence of the electron-withdrawing fluorine atom at the α-position influences the reactivity of the alcohol. While standard oxidizing agents can be employed, the inductive effect of the fluorine atom can increase the activation barrier for oxidation compared to non-fluorinated analogues. acs.org

A variety of modern oxidation methods are suitable for this transformation. For instance, reagents like pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide (B87167), and a hindered base like triethylamine) are commonly used for the oxidation of secondary alcohols to ketones. More contemporary and milder methods, such as those employing hypervalent iodine reagents (e.g., Dess-Martin periodinane) or catalytic systems like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant, offer high efficiency and selectivity.

Interestingly, studies on the relative reactivity of α-halogenated ketones have shown that α-fluoro ketones can be less reactive towards nucleophiles than their chloro- and bromo- counterparts. organic-chemistry.org This is attributed to conformational effects where the C-F bond, being orthogonal to the carbonyl group, provides less favorable orbital overlap for nucleophilic attack. organic-chemistry.org

Table 1: Oxidation of this compound to 2-(4-bromophenyl)-2-fluoroacetophenone

| Reagent/System | Description |

| PCC (Pyridinium chlorochromate) | A common and effective oxidizing agent for primary and secondary alcohols. |

| Swern Oxidation | Utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) with DMSO and a hindered base. |

| Dess-Martin Periodinane | A mild and selective hypervalent iodine reagent for the oxidation of alcohols. |

| TEMPO/NaOCl | A catalytic system that uses a nitroxyl (B88944) radical and a stoichiometric oxidant like sodium hypochlorite. |

Derivatization to Esters and Ethers as Precursors

The alcohol functionality of this compound can be readily converted into esters and ethers, which serve as important precursors for further synthetic transformations.

Esterification: The formation of esters from this compound can be achieved through several standard methods. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a classic approach. masterorganicchemistry.comchemguide.co.uk However, due to the equilibrium nature of this reaction, it often requires a large excess of the alcohol or removal of water to drive the reaction to completion. masterorganicchemistry.com

Alternatively, the alcohol can be reacted with more reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, in the presence of a base (e.g., pyridine (B92270) or triethylamine) to afford the corresponding ester in high yield. chemguide.co.uk These methods are generally faster and not reversible. For example, reaction with acetyl chloride would yield 2-(4-bromophenyl)-2-fluoroethyl acetate (B1210297).

Etherification: The synthesis of ethers from this compound can be accomplished via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The resulting nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) to form the ether product. An efficient method for the chemoselective conversion of benzyl alcohols into their methyl or ethyl ethers utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide in methanol (B129727) or ethanol (B145695). organic-chemistry.org

Table 2: Derivatization of the Alcohol Functionality

| Reaction | Reagents | Product Type |

| Fischer Esterification | Carboxylic Acid, Acid Catalyst | Ester |

| Acylation | Acyl Chloride/Anhydride, Base | Ester |

| Williamson Ether Synthesis | Base (e.g., NaH), Alkyl Halide | Ether |

Reactivity of the Halogen Substituents (Fluorine and Bromine)

The presence of both a benzylic fluorine and an aromatic bromine atom on the same molecule presents interesting opportunities for selective transformations. The differing nature of the C-F and C-Br bonds allows for distinct reactivity patterns.

Nucleophilic Substitution Reactions Involving Fluorine and Bromine

The benzylic position of this compound is activated towards nucleophilic substitution. The stability of the potential benzylic carbocation intermediate plays a significant role in these reactions.

Substitution of Fluorine: The C-F bond is the strongest single bond to carbon, making fluoride (B91410) a poor leaving group in traditional SN2 reactions. nih.gov However, the benzylic position can stabilize a developing positive charge, allowing for reactions with more SN1 character. nih.govsemanticscholar.org The reactivity of benzylic fluorides can be enhanced by using protic solvents or Lewis acids to assist in the departure of the fluoride ion. nih.govsemanticscholar.orgresearchgate.net For instance, the presence of water as a cosolvent has been shown to enable bimolecular nucleophilic substitution reactions of activated alkyl fluorides. researchgate.net These reactions can proceed through either an SN1, SN2, or a mixed pathway depending on the nucleophile and reaction conditions. nih.govsemanticscholar.org

Substitution of Bromine: In contrast to the benzylic fluorine, the bromine atom is attached to the aromatic ring and is generally unreactive towards nucleophilic aromatic substitution (SNAr) unless the ring is activated by strong electron-withdrawing groups. The 4-bromo substituent on the phenyl ring is not in a position that is typically activated for SNAr reactions.

Radical-Mediated Reactions at C-F and C-Br Bonds

Radical reactions offer an alternative pathway for the functionalization of the C-F and C-Br bonds.

The benzylic C-H bond in a related compound, if it existed, would be susceptible to radical bromination due to the formation of a resonance-stabilized benzylic radical. masterorganicchemistry.comlibretexts.orglibretexts.org In the case of this compound, radical abstraction of the benzylic hydrogen is not possible. However, the C-Br bond can undergo homolytic cleavage under certain conditions.

Radical dehalogenation of aryl bromides is a well-established process. masterorganicchemistry.com These reactions are often initiated by radical initiators (e.g., AIBN) in the presence of a hydrogen atom donor like tributyltin hydride. While the C-Br bond is weaker than the C-F bond and thus more susceptible to radical cleavage, the specific conditions required for selective radical reactions at either the C-F or C-Br bond in this compound would need careful consideration. The reaction between an alkane and chlorine is generally less selective than the reaction with bromine. youtube.com

Metal-Catalyzed Cross-Coupling at the Bromine Center

The bromine atom on the aromatic ring is an excellent handle for metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. The C-F bond is generally inert under these conditions, allowing for selective functionalization at the C-Br bond.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. nih.govnih.govrsc.orgresearchgate.netlibretexts.org this compound can be coupled with various aryl or vinyl boronic acids or their esters to generate biaryl or styrenyl derivatives, respectively. The reaction conditions are generally mild and tolerate a wide range of functional groups. nih.gov

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgresearchgate.netresearchgate.netmasterorganicchemistry.comnih.gov this compound can react with alkenes like styrene (B11656) or acrylates in the presence of a palladium catalyst and a base to yield the corresponding stilbene (B7821643) or cinnamate (B1238496) derivatives.

Iron-Catalyzed Cross-Coupling: In addition to palladium, iron-based catalysts have emerged as cheaper and more environmentally benign alternatives for cross-coupling reactions. Iron-catalyzed cross-coupling of aryl bromides with Grignard reagents or other organometallic species can be an effective method for C-C bond formation. beilstein-journals.org

Table 3: Metal-Catalyzed Cross-Coupling Reactions at the Bromine Center

| Reaction | Coupling Partner | Catalyst | Product Type |

| Suzuki-Miyaura Coupling | Organoboron reagent | Palladium complex | Biaryl or vinyl derivative |

| Heck Coupling | Alkene | Palladium complex | Substituted alkene |

| Iron-Catalyzed Coupling | Grignard reagent | Iron salt | Arylated product |

Dehalogenation Processes in Halogenated Organic Compounds

The structure of this compound contains two different carbon-halogen bonds: a C-Br bond on the aromatic ring and a C-F bond at the benzylic position. The removal of these halogen atoms, known as dehalogenation, is a significant class of chemical transformation. The pathway and conditions required for dehalogenation depend heavily on which bond is targeted.

The aryl bromide moiety is susceptible to reductive dehalogenation. This transformation can be achieved through various methods, including catalytic hydrogenation. Typically, catalysts like palladium-on-carbon (Pd/C) are used with a hydrogen source to replace the bromine atom with a hydrogen atom. organic-chemistry.orgorganic-chemistry.org Studies on related aryl halides show that bromides are reduced more readily than chlorides under these conditions, suggesting the C-Br bond in this compound would be the more reactive site in a selective hydrogenation. organic-chemistry.org Other methods for aryl bromide reduction include using metal-based systems like indium acetate with a silane (B1218182) reducing agent or photoredox catalysis. organic-chemistry.org

Conversely, the benzylic C-F bond is significantly stronger and generally more inert, making defluorination more challenging. researchgate.net Specific strategies are required to activate this bond. For benzylic fluorides, mechanisms can involve activation through hydrogen bonding to the fluorine atom, which enhances its leaving group ability in reactions like Friedel-Crafts alkylation. dntb.gov.ua Other approaches use electrochemical methods or generate benzylic radicals via hydrogen atom transfer (HAT) with a subsequent reaction with a fluorine source, though these are typically for fluorination rather than defluorination. organic-chemistry.orgd-nb.info Some defluorination reactions proceed through an E1cb mechanism, particularly if there is an adjacent acidic proton and the formation of an intermediate carbanion is possible. rsc.org Given the two halogen sites, selective dehalogenation of this compound would likely favor the removal of bromine under standard reductive conditions.

Mechanistic Studies of Key Chemical Transformations

Understanding the precise sequence of bond-making and bond-breaking events in a reaction—the mechanism—is fundamental to controlling chemical outcomes. For a molecule like this compound, which could undergo substitution, elimination, or oxidation, various experimental and computational tools can be employed to probe these pathways.

Experimental kinetics provides powerful insights into the transition states of reactions. Techniques like Hammett plots and kinetic isotope effect studies are mainstays of physical organic chemistry for this purpose. wikipedia.orglibretexts.org

Hammett Plots

The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of the influence of meta- and para-substituents on the rate (k) or equilibrium constant of a reaction involving a benzene (B151609) ring, relative to the unsubstituted compound (k₀). wikipedia.orgchemeurope.com The substituent constant (σ) quantifies the electron-donating or electron-withdrawing ability of a substituent, while the reaction constant (ρ) measures the sensitivity of the reaction to these electronic effects. walisongo.ac.idpharmacy180.com

The sign and magnitude of ρ are particularly informative about the mechanism:

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which implies a buildup of negative charge (or loss of positive charge) in the transition state relative to the reactant. wikipedia.org

A negative ρ value signifies that the reaction is accelerated by electron-donating groups, indicating a buildup of positive charge (or loss of negative charge) in the transition state. pharmacy180.com

For a hypothetical reaction involving this compound, a Hammett study could be constructed by synthesizing a series of analogues with different para-substituents and measuring their reaction rates. The resulting plot of log(k/k₀) versus σ would reveal the nature of charge development at the benzylic center during the rate-determining step.

Table 1: Illustrative Data for a Hypothetical Hammett Plot Analysis

This table presents hypothetical data for a reaction at the benzylic center of para-substituted 2-phenyl-2-fluoroethanol derivatives to demonstrate the application of the Hammett equation.

| Substituent (Z) | Substituent Constant (σₚ) | Relative Rate (k_Z / k_H) | log(k_Z / k_H) |

| -OCH₃ | -0.27 | 0.21 | -0.68 |

| -CH₃ | -0.17 | 0.45 | -0.35 |

| -H | 0.00 | 1.00 | 0.00 |

| -Br | +0.23 | 2.95 | 0.47 |

| -NO₂ | +0.78 | 158.49 | 2.20 |

Note: Relative rate data are hypothetical. A plot of log(k_Z / k_H) vs. σₚ would yield the reaction constant ρ as the slope.

Kinetic Isotope Effects (KIEs)

The kinetic isotope effect is the change in reaction rate observed when an atom in the reactant is replaced by one of its heavier isotopes. wikipedia.org It is expressed as the ratio of the rate constant of the light isotopologue (k_L) to that of the heavy one (k_H). wikipedia.org This tool is especially useful for determining whether a specific C-H bond is broken in the rate-determining step of a reaction. libretexts.org

Primary KIE: A significant k_H/k_D ratio (typically > 2) is observed when the bond to the isotopically labeled atom is broken during the rate-limiting step. libretexts.orgslideshare.net For this compound, studying an elimination reaction to form a styrene derivative would be a candidate for a primary KIE. If the C2-H bond is broken in the slow step, replacing this hydrogen with deuterium (B1214612) (D) would result in a substantially lower reaction rate.

Secondary KIE: Smaller effects (k_H/k_D ≈ 0.8–1.4) are seen when the isotopically substituted bond is not broken but its environment (e.g., hybridization) changes during the rate-determining step. libretexts.orgwikipedia.org In a nucleophilic substitution reaction at C2, a change from sp³ to sp² hybridization (as in an Sₙ1 mechanism) would lead to a small, normal KIE (k_H/k_D > 1). Conversely, an Sₙ2 mechanism involves a more crowded sp²-like transition state, and the KIE can be close to unity. wikipedia.org

By measuring the KIE, researchers can distinguish between different potential mechanisms for reactions involving this compound. acs.org

Control Experiments

Control experiments are essential to validate mechanistic proposals. For instance, in a proposed catalytic reaction, running the experiment without the catalyst is necessary to confirm it is required for the transformation. Similarly, if a specific intermediate is proposed, an experiment could be designed to see if independently generating that intermediate leads to the same final product under the reaction conditions.

Computational chemistry offers a powerful, complementary approach to experimental studies for mapping out reaction mechanisms. Using principles of quantum mechanics, methods like ab initio molecular orbital theory and Density Functional Theory (DFT) can calculate the structures and energies of reactants, products, intermediates, and, crucially, transition states. numberanalytics.comlasalle.edu

Conformational Analysis and Ground State Properties

Before studying a reaction, it is vital to understand the ground-state properties of the molecule. A study on the closely related compound 1-(4-bromophenyl)-2-fluoroethanol utilized NMR spectroscopy and ab initio molecular orbital calculations to investigate its conformational preferences. masterorganicchemistry.com The analysis revealed that the relative energies of the different rotational isomers (rotamers) are highly dependent on the solvent, with the gauche-trans (gt) rotamer being the most stable in all solvents tested. masterorganicchemistry.com Such calculations provide fundamental data on the most likely starting conformation of the molecule prior to a reaction.

Table 2: Computationally and Experimentally Determined Relative Conformer Energies (ΔE, kcal/mol) for 1-(4-Bromophenyl)-2-fluoroethanol in Different Solvents

| Solvent | ΔE(gg–gt) | ΔE(tg–gt) |

| CCl₄ | 1.6 | 1.0 |

| DMSO | 0.5 | 0.5 |

Data adapted from an NMR and theoretical investigation of the gauche effect in fluoroethanols. masterorganicchemistry.com The 'gg' and 'tg' notations refer to other conformers relative to the most stable 'gt' conformer.

Transition State Theory and Reaction Pathways

Transition state theory (TST) provides the conceptual framework for understanding reaction rates based on the properties of the transition state—the highest energy point along a reaction coordinate. numberanalytics.comwikipedia.org Computationally, a transition state is identified as a first-order saddle point on the potential energy surface; it is an energy maximum in the direction of the reaction coordinate but a minimum in all other directions. github.io

Computational chemists can model an entire reaction pathway by:

Optimizing the geometries of the reactants and products.

Proposing a plausible reaction coordinate (e.g., the breaking of a C-F bond).

Searching the potential energy surface for the transition state structure connecting reactants and products. github.iowikipedia.org

Calculating the energy of the transition state, which corresponds to the activation energy barrier for the reaction.

By comparing the energy barriers of different possible pathways (e.g., Sₙ1 vs. Sₙ2, or syn- vs. anti-elimination), a prediction can be made about the most likely mechanism. This computational elucidation provides a detailed molecular-level picture of the transformation that is often inaccessible through experiment alone. numberanalytics.com

Computational and Theoretical Studies on 2 4 Bromophenyl 2 Fluoroethanol

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. Analyses such as Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) theories are used to interpret the complex electronic environment within a molecule.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

While FMO analysis is a standard computational tool for characterizing new compounds, specific calculations detailing the HOMO and LUMO energy levels and the corresponding energy gap for 2-(4-Bromophenyl)-2-fluoroethanol are not detailed in the currently reviewed scientific literature. Such an analysis would be valuable for predicting the molecule's reactivity in various chemical reactions.

NBO analysis is particularly effective for understanding the stabilization arising from interactions like hydrogen bonding and the delocalization of lone pair electrons. For a molecule like this compound, NBO analysis could provide quantitative insights into the intramolecular hydrogen bond between the hydroxyl group and the fluorine atom, which is believed to stabilize the gauche conformer. However, specific NBO studies quantifying the charge transfer interactions for this compound have not been identified in the surveyed literature.

Molecular Electrostatic Potential (MEP) Mapping

The molecular electrostatic potential (MEP) is a valuable tool in computational chemistry for understanding the charge distribution of a molecule and predicting its reactive behavior. researchgate.net It maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow represent intermediate or neutral potentials. researchgate.netresearchgate.net

For a molecule like this compound, the MEP map would highlight the electronegative fluorine and oxygen atoms as regions of high electron density (red or yellow), making them potential sites for hydrogen bonding and other electrophilic interactions. researchgate.net Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), marking it as a likely donor in hydrogen bond formation. researchgate.net The bromine atom, due to the phenomenon of a "σ-hole," can also present a region of positive electrostatic potential, making it a potential halogen bond donor. nih.govacs.org The distribution of electrostatic potential across the phenyl ring is also influenced by the bromo and fluoroethanol substituents. researchgate.net Computational studies on similar halogenated compounds have demonstrated that MEP analysis can effectively correlate with their physicochemical properties. nih.gov

Investigation of Intra- and Intermolecular Interactions

Hydrogen Bonding in Fluoroalcohol Systems

Hydrogen bonds are crucial noncovalent interactions that significantly influence the structure and properties of molecules. jchemrev.comlibretexts.org In fluoroalcohol systems like this compound, both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonding can occur.

The presence of both a hydroxyl (-OH) group (a hydrogen bond donor) and a fluorine atom (a potential hydrogen bond acceptor) in the same molecule allows for the possibility of an intramolecular hydrogen bond. caltech.edulookchem.com This interaction has been a subject of extensive research in simpler fluoroalcohols like 2-fluoroethanol (B46154). caltech.edulookchem.comacs.org Studies have shown that 2-fluoroethanol predominantly exists in a gauche conformation, a preference often attributed to the formation of an intramolecular hydrogen bond between the fluorine atom and the hydroxyl proton. caltech.eduacs.org However, some research suggests that other factors, such as the gauche effect and repulsive forces between lone pairs of electrons, may be more significant than the hydrogen bond in determining this conformational preference. lookchem.com The strength of intramolecular hydrogen bonds in fluoroalcohols is generally considered weak. lookchem.comnih.gov

Intermolecular hydrogen bonding is also a prominent feature of fluoroalcohols, leading to the formation of dimers, trimers, and larger supramolecular assemblies. comporgchem.comcomporgchem.comnih.gov In the case of this compound, the hydroxyl group of one molecule can form a hydrogen bond with the oxygen or fluorine atom of a neighboring molecule. libretexts.org Computational studies on the trimer of 2-fluoroethanol have revealed complex hydrogen-bonding topologies, including bifurcated hydrogen bonds, which contribute to the stability of the cluster. comporgchem.comcomporgchem.com The presence of a phenyl group can, however, decrease the number of hydrogen bonds and the size of these supramolecular clusters due to steric hindrance and competing π-π interactions. nih.gov

Halogen Bonding in Bromo- and Fluoro-Substituted Compounds

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic site (a Lewis base). nih.govacs.org This interaction arises from the anisotropic distribution of electron density on the halogen atom, resulting in a region of positive electrostatic potential, known as a σ-hole, along the extension of the covalent bond. nih.govacs.org The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. acs.org

In this compound, the bromine atom is a potential halogen bond donor. It can form halogen bonds with Lewis basic sites on adjacent molecules, such as the oxygen or fluorine atoms, or even the π-system of the phenyl ring. These interactions can play a significant role in directing the supramolecular assembly of the compound in the solid state, often leading to the formation of one-dimensional chains. rsc.org

Fluorine, being the most electronegative element, is generally considered a weak halogen bond donor. acs.org However, studies have shown that even covalently bound fluorine can participate in halogen-like interactions, particularly when the fluorine atom is attached to an electron-withdrawing group. nih.govresearchgate.net While a true σ-hole may be absent, attractive dispersion forces and anisotropic distribution of negative electrostatic potential can lead to directional C-F···F contacts. nih.govresearchgate.net The substitution of fluorine atoms on an aromatic ring can also significantly enhance the halogen bonding capabilities of other halogens present in the molecule by increasing the positive electrostatic potential of their σ-holes. nih.govresearchgate.net

Application of Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR) for Related Halogenated Compounds

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the physicochemical properties and biological activities of chemical compounds based on their molecular structures. nih.govnih.gov These models establish a mathematical relationship between the property or activity of interest and a set of molecular descriptors derived from the compound's structure.

For halogenated compounds, QSPR and QSAR models have been successfully developed to predict a wide range of properties, including:

Physicochemical Properties: Vapor pressure, n-octanol/water partition coefficient, and aqueous solubility of halogenated anisoles have been modeled using descriptors derived from electrostatic potential calculations. nih.gov

Toxicity: The acute toxicity of halogenated phenols has been correlated with quantum chemical descriptors and the octanol-water partition coefficient. researchgate.net Similarly, QSAR models have been used to predict the acute toxicity of aliphatic alcohols. nih.gov

Reactivity: Machine learning-based QSAR models have been developed to predict the reaction rate constants of reactive bromine species with organic compounds. nih.gov

Biological Activity: QSAR models have been employed to evaluate the binding affinity of halogenated aromatic compounds to the aryl hydrocarbon receptor (AhR). nih.gov

The development of these predictive models often involves the use of various computational methods, including multiple linear regression (MLR), support vector machines (SVM), and artificial neural networks (ANNs). researchgate.netresearchgate.net These models are valuable for estimating the properties of new or untested compounds, thereby reducing the need for expensive and time-consuming experimental measurements. nih.gov

Applications of 2 4 Bromophenyl 2 Fluoroethanol As a Synthetic Building Block

Role in the Synthesis of Diverse Fluorinated Organic Scaffolds

The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. As a fluorinated building block, 2-(4-bromophenyl)-2-fluoroethanol serves as a valuable precursor for creating diverse fluorinated organic scaffolds. The fluoroethanol group is a key component in synthesizing more complex structures. For instance, fluorinated analogues of naturally occurring compounds are of significant interest in medicinal chemistry. The synthesis of 4-fluoro-2,4-methanoproline, a fluorinated analogue of a natural amino acid, was achieved in five steps starting from methyl 2-fluoroacrylate, highlighting the utility of simple fluorinated precursors in generating complex heterocyclic systems. nih.gov

Simple fluorinated alcohols like 2-fluoroethanol (B46154), which shares the core functional group with the title compound, can be synthesized from 2-chloroethanol (B45725) via a Finkelstein reaction. wikipedia.org This highlights a potential synthetic route to related building blocks. In a basic solution, 2-fluoroethanol can undergo dehydrofluorination to yield acetaldehyde, demonstrating the reactivity of the fluoro-alcohol motif. wikipedia.org The presence of the 4-bromophenyl group on this compound adds another layer of synthetic utility, allowing for its incorporation into larger, more complex fluorinated molecules through subsequent reactions on the aromatic ring. This dual reactivity makes it a strategic starting material for producing novel compounds where the fluorine atom imparts specific desired characteristics.

Precursor for Advanced Brominated Intermediates via Cross-Coupling Chemistry

The 4-bromophenyl moiety of this compound is a key functional handle for derivatization through transition metal-catalyzed cross-coupling reactions. This allows the compound to serve as a precursor for a variety of advanced brominated intermediates, which can then be further elaborated. Palladium-catalyzed reactions are particularly effective for aryl bromides. nih.gov

Common cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form new carbon-carbon bonds, enabling the synthesis of biaryl compounds. rsc.org The reactivity of the C-Br bond is generally intermediate between that of C-I and C-Cl bonds, allowing for selective transformations in molecules with multiple different halogen substituents. nih.gov

Heck Coupling: Reaction with alkenes, such as ethene or substituted styrenes, to introduce vinyl groups. orgsyn.org This method is crucial for synthesizing styrenic derivatives that can act as monomers for polymerization or as intermediates for other transformations. orgsyn.org

Stille Coupling: Reaction with organostannanes, which is another powerful method for creating C-C bonds and is used in the synthesis of complex organic molecules. nih.gov

The ability to perform these transformations on the brominated aromatic ring while preserving the fluoroethanol side chain makes this compound a versatile starting point. For example, after a cross-coupling reaction, the resulting molecule could be an advanced intermediate like (±)-2-{[4-(4'-substituted-biphenyl-4-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol, derived from a related bromo-precursor. mdpi.comresearchgate.net This stepwise functionalization is a cornerstone of modern organic synthesis for building molecular complexity.

Development of Chiral Auxiliaries and Ligands

The carbon atom bonded to both the fluorine and the hydroxyl group in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. This inherent chirality makes it a potential candidate for development into chiral auxiliaries or ligands for asymmetric synthesis. Chiral alcohols are fundamental components in many asymmetric transformations, either as part of a catalyst or as a starting material that imparts its stereochemistry to a final product.

While direct applications of this compound as a chiral auxiliary are not extensively documented, the synthesis of other enantiomerically pure bromophenyl compounds underscores the value of this structural motif. For instance, the large-scale synthesis of enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid has been developed as a valuable building block for the pharmaceutical industry. orgsyn.org This process involves an enantioselective Michael addition followed by crystallization to achieve high enantiomeric purity. orgsyn.org This demonstrates a clear precedent for the utility of chiral bromophenyl structures. The development of a resolution method or an asymmetric synthesis for this compound could similarly provide access to enantiopure forms, which could then be evaluated as chiral ligands in metal-catalyzed reactions or as chiral building blocks for the synthesis of enantiomerically pure target molecules.

Utilization in the Synthesis of Functional Materials and Specialty Chemicals

The unique combination of a reactive bromine atom and a polar, fluorine-containing side chain makes this compound an attractive precursor for the synthesis of functional materials and specialty chemicals. The aryl bromide functionality can be used as a point of attachment or polymerization, while the fluoro-alcohol group can tune the final properties of the material.

Functionalized styrenes, which can be synthesized from aryl bromides via Heck coupling, are important intermediates for creating new polymeric materials. orgsyn.org The bromine atom on this compound could be converted to a vinyl group, creating a monomer that could be polymerized to yield a functional polymer with pendant fluoro-alcohol groups. These groups could enhance properties such as solubility, thermal stability, or biocompatibility.

Furthermore, halogenated aromatic compounds are common starting materials in the synthesis of organic electronic materials. For example, quinoidal semiconducting materials are often prepared from dihalogenated aromatics via palladium-catalyzed coupling reactions. mdpi.com Fluorescent polymer nanomaterials can be prepared by incorporating functional monomers, and the selection of these monomers allows for the controlled synthesis of materials with specific sizes, shapes, and surface properties. mdpi.com The structure of this compound offers a scaffold that could be incorporated into such advanced materials, where the bromine facilitates the core structure formation and the fluoro-alcohol moiety provides specific functional characteristics.

Future Directions and Emerging Research Avenues for 2 4 Bromophenyl 2 Fluoroethanol

Development of Novel Stereoselective Methodologies for Enhanced Enantiopurity

The biological and chemical properties of chiral molecules are often enantiomer-dependent. Consequently, the development of methods to produce 2-(4-Bromophenyl)-2-fluoroethanol in high enantiopurity is a critical research frontier. While classical resolution and asymmetric synthesis are foundational, future efforts will concentrate on more refined and efficient stereoselective techniques.

Biocatalysis: Enzymes, particularly alcohol dehydrogenases (ADHs), offer a highly selective and environmentally benign route to enantiopure alcohols. scispace.comub.edu Research is directed towards identifying or engineering ADHs that can reduce a prochiral ketone precursor, 2-bromo-1-(4-bromophenyl)ethanone, with high enantioselectivity to yield either the (R)- or (S)-enantiomer of this compound. The use of whole-cell biocatalysts, such as Lactobacillus species, which have been successfully used for the asymmetric reduction of similar ketones, presents a cost-effective and operationally simple alternative. researchgate.net These biocatalytic methods often proceed under mild conditions, minimizing waste and avoiding the use of toxic heavy metal catalysts. ub.edu

Chiral Resolution: Kinetic resolution is another powerful strategy for separating racemic mixtures. nih.gov This can be achieved through enzymatic acylation, where an enzyme selectively acylates one enantiomer of the racemic alcohol, allowing for the easy separation of the acylated product from the unreacted enantiomer. Future work could explore a broader range of lipases and reaction media to optimize the efficiency and selectivity of this resolution for this compound.

The overarching goal is to develop methodologies that provide access to both enantiomers of the target molecule with enantiomeric excess (ee) values consistently exceeding 99%.

Exploration of Cascade and Multicomponent Reactions Incorporating the Compound

Cascade reactions, also known as tandem or domino reactions, involve multiple bond-forming events within a single synthetic operation without isolating intermediates. ub.edu This strategy offers significant advantages in terms of efficiency, atom economy, and reduced waste generation. Future research will likely explore the use of this compound as a key component in the design of novel cascade sequences.

For instance, the hydroxyl and fluoro-substituted stereocenter of the molecule can be used to direct subsequent transformations. The bromo-aromatic moiety serves as a versatile handle for cross-coupling reactions, such as Suzuki or Sonogashira couplings, which could be integrated into a one-pot sequence. A hypothetical cascade could involve an initial enzymatic resolution, followed by an in-situ cross-coupling reaction and a subsequent intramolecular cyclization, rapidly generating complex heterocyclic structures. The development of such organocatalytic or biocatalytic cascade reactions represents a powerful approach to building molecular complexity efficiently. ub.edunih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials, are another promising avenue. Designing MCRs that utilize this compound would enable the rapid generation of diverse chemical libraries for screening purposes.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous benefits, including enhanced safety, improved reproducibility, and greater scalability. syrris.com The integration of the synthesis and subsequent reactions of this compound with flow chemistry platforms is a key future direction.

Automated Synthesis: Automated synthesis platforms can perform the entire process of a chemical synthesis using robotic systems, increasing speed and efficiency while reducing human error. sigmaaldrich.comwikipedia.org These systems can be programmed to perform multi-step syntheses, including purification and analysis, enabling high-throughput screening of reaction conditions and the generation of compound libraries. syrris.com For example, an automated platform could optimize the synthesis of this compound by systematically varying parameters like temperature, residence time, and reagent stoichiometry in a continuous flow reactor. youtube.comyoutube.com

Library Generation: Automated flow chemistry is particularly well-suited for creating libraries of related compounds for drug discovery and materials science. syrris.com Starting from this compound, a flow system could be designed to perform a series of diverse chemical transformations in a sequential manner—for example, etherification of the alcohol, followed by a Suzuki coupling on the aryl bromide, and then a nucleophilic substitution of the fluorine atom. This approach can significantly accelerate the discovery of new molecules with desired properties. syrris.comyoutube.com

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is an increasingly indispensable tool in modern synthetic planning. Future research will leverage advanced computational models to predict the reactivity of this compound and to guide the development of new synthetic methodologies.

Predictive Synthesis: AI-driven tools and quantum chemical calculations can be used to map out the most promising synthetic routes. youtube.com By analyzing vast databases of known reactions, algorithms can propose novel pathways to the target molecule and its derivatives. youtube.com For this compound, this could involve predicting the outcomes of various stereoselective reductions or identifying optimal catalysts for subsequent transformations.

Reactivity Modeling: Density Functional Theory (DFT) calculations can provide deep insights into the molecule's electronic structure and reactivity. For example, modeling can help to:

Predict the most likely sites for nucleophilic or electrophilic attack.

Understand the transition states of key reaction steps, aiding in catalyst design.

Elucidate the mechanism of enzymatic reactions by modeling the substrate's interaction with the enzyme's active site.

Rationalize the stereochemical outcome of asymmetric reactions.

By combining computational predictions with experimental validation, researchers can accelerate the development cycle for new reactions and processes involving this compound, making the discovery process more efficient and resource-friendly.

Data Tables

Table 1: Summary of Future Research Methodologies for this compound

| Research Area | Key Methodologies | Objectives | Potential Impact |

| Stereoselective Synthesis | Biocatalysis (ADHs, whole-cells), Enzymatic Kinetic Resolution | Achieve >99% enantiomeric excess (ee) for both (R) and (S) enantiomers. | Access to enantiopure building blocks for pharmaceuticals and materials. |

| Cascade & Multicomponent Reactions | One-pot multi-step synthesis, Organocatalysis, Biocatalytic cascades | Increase molecular complexity rapidly, improve atom economy. | Efficient synthesis of novel and complex chemical scaffolds. |

| Flow & Automated Chemistry | Continuous flow reactors, Automated synthesis platforms, Robotic sample handling | High-throughput optimization, library generation, safe and scalable production. | Acceleration of discovery and development processes. |

| Computational Modeling | AI-driven synthesis planning, Density Functional Theory (DFT) | Predict reaction outcomes, design optimal catalysts, elucidate mechanisms. | Reduce experimental costs and time, enable rational design of experiments. |

Q & A

Basic: What are the optimal synthetic routes for 2-(4-Bromophenyl)-2-fluoroethanol, and how can reaction conditions be tailored to improve yield?

The synthesis of this compound can be achieved via Grignard reagent-mediated reactions. A common approach involves reacting a fluorinated benzaldehyde derivative (e.g., 4-bromo-2-fluorobenzaldehyde) with a suitable organometallic reagent (e.g., cycloheptylmagnesium bromide) under anhydrous conditions to form the secondary alcohol . Key optimizations include:

- Temperature control : Maintaining −78°C during reagent addition to prevent side reactions.

- Solvent selection : Using dry tetrahydrofuran (THF) to stabilize the Grignard intermediate.

- Workup protocols : Quenching with ammonium chloride to hydrolyze intermediates gently.

Yield improvements (>70%) are achievable by purifying intermediates via column chromatography and avoiding moisture contamination.

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups. The fluorine atom induces splitting in adjacent protons (e.g., -CHF-OH) .

- ¹⁹F NMR : A singlet near −120 ppm confirms the fluoroethanol moiety .

- X-ray Crystallography :

SHELX software (SHELXL/SHELXS) resolves bond angles and torsional strain in the crystal lattice. For example, the C-F bond length (~1.41 Å) and Br-C aromatic interactions can be validated .

Advanced: How do electronic effects of bromine and fluorine substituents influence the compound’s reactivity in nucleophilic substitution reactions?

Comparative studies with analogs (e.g., 2-(4-chlorophenyl)-2-fluoroethanol) reveal:

- Bromine : The bulky Br atom reduces electrophilicity at the para position, slowing SNAr reactions but enhancing stability in polar aprotic solvents .

- Fluorine : The electron-withdrawing effect increases acidity of the -OH group (pKa ~12.5), facilitating deprotonation in base-catalyzed reactions .

Methodological tip : Use DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and predict regioselectivity.

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or IC50 measurement protocols.

- Stereochemical purity : Chiral centers (e.g., R/S configurations) must be confirmed via chiral HPLC or circular dichroism .

Resolution strategy : Reproduce assays under standardized conditions (e.g., NIH/NCATS guidelines) and validate enantiomeric excess (>98%) before activity comparisons.

Advanced: What computational tools are recommended for modeling interactions between this compound and biological targets?

- Docking simulations : AutoDock Vina or Schrödinger Suite to predict binding to enzymes (e.g., kinases) or GPCRs. Focus on halogen bonding between Br and His159 residues .

- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories.

- QSAR Models : Utilize CoMFA/CoMSIA to correlate substituent effects (e.g., Br vs. CF₃) with bioactivity .

Basic: How can thermal stability and phase transitions of this compound be analyzed?

- Differential Scanning Calorimetry (DSC) : Measure melting points (mp ~85–90°C) and glass transition temperatures (Tg).

- Thermogravimetric Analysis (TGA) : Decomposition onset >200°C indicates suitability for high-temperature reactions .

Advanced: What strategies mitigate challenges in synthesizing enantiomerically pure this compound?

- Chiral auxiliaries : Use (R)- or (S)-BINOL to induce asymmetry during Grignard additions .

- Enzymatic resolution : Lipase-catalyzed acetylation (e.g., Candida antarctica Lipase B) to separate enantiomers .

Basic: What safety protocols are critical when handling this compound in the lab?

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- PPE : Nitrile gloves and goggles; brominated compounds may cause skin irritation .

- Waste disposal : Neutralize acidic/basic residues before incineration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.